8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
“8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the CAS Number: 497261-38-8 . It has a molecular weight of 251.13 .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials based on Fischer Indolizations .Molecular Structure Analysis
The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel anti-cancer agents . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticancer Activity
The derivatives of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown promising results as anticancer agents . By introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs, these compounds have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with increased antiproliferative activity .
Molecular Docking and Dynamics
These compounds have also been used in molecular docking studies to understand their binding orientations within the active sites of target proteins such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these synthesized compounds and their receptors, which is crucial for drug design and development .
Synthesis of Alkaloid Derivatives
Indole derivatives, including the 8-bromo variant, are prevalent moieties present in selected alkaloids. They play a significant role in cell biology and are important in the synthesis of biologically active compounds for treating various disorders . The Fischer indole synthesis method has been applied to these derivatives to create complex alkaloid structures .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a method used to predict the biological activity of compounds based on their chemical structure. The 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been studied as a novel chemotype of potentiators in QSAR models to predict the EC50 value, which measures the effectiveness of a substance in inhibiting a biological function .
Cystic Fibrosis Research
Research has explored the use of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potentiators in the treatment of Cystic Fibrosis (CF), a genetic disease with limited effective treatments. These studies aim to establish a highly predictive QSAR model for these compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYAUUMFSRUGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406457 | |
Record name | 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
497261-38-8 | |
Record name | 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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